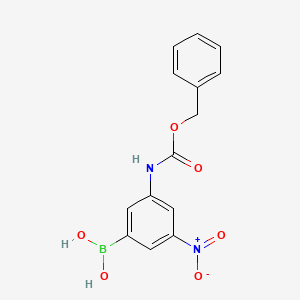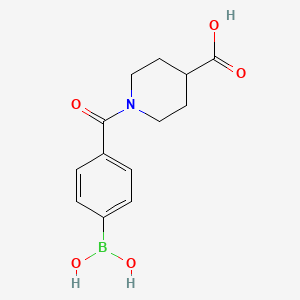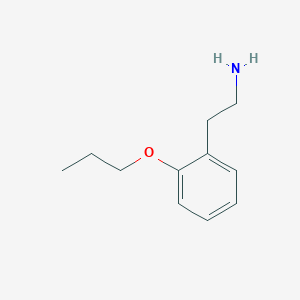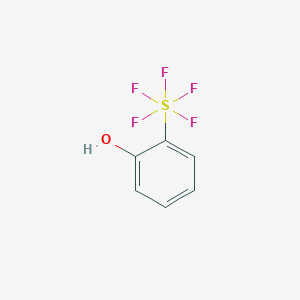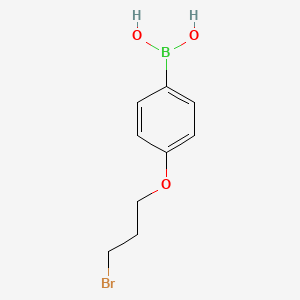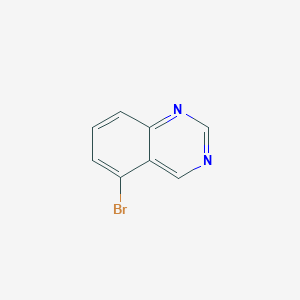
5-Bromoquinazoline
Descripción general
Descripción
5-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline typically involves the bromination of quinazoline. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of bromine sources like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the yield and selectivity of the bromination process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of quinazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Reduced quinazoline derivatives .
Aplicaciones Científicas De Investigación
5-Bromoquinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties
Mecanismo De Acción
The mechanism of action of 5-Bromoquinazoline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, certain this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
Quinazoline: The parent compound without the bromine substitution.
4-Bromoquinazoline: A similar compound with bromine at the 4-position.
6-Bromoquinazoline: A similar compound with bromine at the 6-position.
Comparison:
5-Bromoquinazoline vs. Quinazoline: The presence of the bromine atom at the 5-position increases the compound’s reactivity and potential for forming derivatives with enhanced biological activity.
This compound vs. 4-Bromoquinazoline: The position of the bromine atom affects the compound’s chemical properties and reactivity. This compound may exhibit different biological activities compared to 4-Bromoquinazoline.
This compound vs. 6-Bromoquinazoline: Similar to the comparison with 4-Bromoquinazoline, the position of the bromine atom influences the compound’s interactions with molecular targets and its overall biological activity
Propiedades
IUPAC Name |
5-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQNFOPKXLQOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669695 | |
| Record name | 5-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-00-1 | |
| Record name | 5-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)


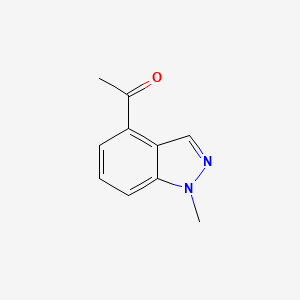
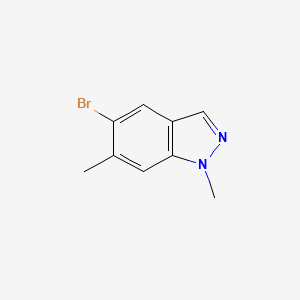
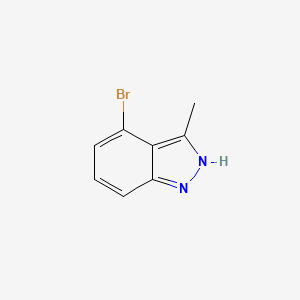

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)
